molecular formula C15H18N2O4S B11353469 3,4,5-trimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

3,4,5-trimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11353469
M. Wt: 322.4 g/mol
InChI Key: HIBDAWIRZHXCMU-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of a trimethoxybenzene ring and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Attachment of the Thiazole to the Benzamide: The thiazole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-donating effects of the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cell proliferation.

    Biological Studies: The compound is used to study the effects of methoxy groups on biological activity and to explore the interactions of thiazole-containing compounds with biological targets.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide exerts its effects involves the inhibition of key enzymes and proteins. The trimethoxybenzene ring interacts with hydrophobic pockets in the target proteins, while the thiazole moiety forms hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the thiazole moiety, resulting in different biological activity.

    N-(2-Methyl-1,3-thiazol-4-yl)methylbenzamide: Lacks the trimethoxy groups, affecting its interaction with biological targets.

Uniqueness

3,4,5-Trimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the combination of the trimethoxybenzene ring and the thiazole moiety, which together enhance its biological activity and specificity. This dual functionality allows for more potent and selective interactions with target proteins compared to compounds lacking one of these features.

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C15H18N2O4S/c1-9-17-11(8-22-9)7-16-15(18)10-5-12(19-2)14(21-4)13(6-10)20-3/h5-6,8H,7H2,1-4H3,(H,16,18)

InChI Key

HIBDAWIRZHXCMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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